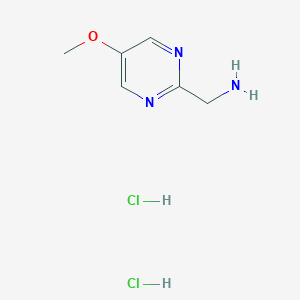

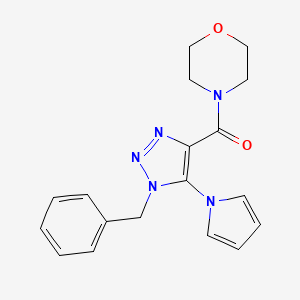

![molecular formula C26H28N4O4 B2361668 N-{3-[2-(1H-苯并咪唑-2-基)乙基]苯基}-N'-(2,3-二甲基苯基)脲 CAS No. 1226449-45-1](/img/structure/B2361668.png)

N-{3-[2-(1H-苯并咪唑-2-基)乙基]苯基}-N'-(2,3-二甲基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are known to exhibit significant hypoglycemic effects and are used in the therapy of type-2 diabetes . They are also used as allosteric activators of human glucokinase .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position . The reaction is usually carried out using an oxidation agent in a mixture of solvents under mild conditions .Molecular Structure Analysis

Benzimidazole derivatives are planar molecules. The benzimidazole core of these molecules is planar and the molecules are stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

Benzimidazole derivatives are known to be strong electron donor molecules . They can be used for n-type doping and show conductivity .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal . The physical and chemical properties of a specific benzimidazole derivative would depend on the substituents attached to the benzimidazole core.科学研究应用

Antimicrobial Activity

Compounds containing the imidazole ring, such as benzimidazole derivatives, have been reported to exhibit a broad range of antimicrobial activities. This includes antibacterial, antifungal, and antiprotozoal effects. The presence of the imidazole ring can interfere with the biosynthesis of nucleic acids and proteins in microorganisms, making it a potent component in the development of new antimicrobial agents .

Anticancer Properties

Benzimidazole derivatives have shown promise in anticancer research due to their ability to interact with DNA and disrupt cell division. They can act as inhibitors of various enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases. This makes them valuable leads in the design of novel anticancer drugs .

Antidiabetic Activity

The benzimidazole nucleus is a key feature in molecules designed to activate glucokinase, an enzyme involved in glucose metabolism. Allosteric activators of glucokinase have significant hypoglycemic effects and are being explored for the treatment of type-2 diabetes. Compounds with this structure could serve as a starting point for developing new antidiabetic medications .

Antioxidant Potential

Benzimidazole derivatives have demonstrated antioxidant potential by scavenging free radicals and protecting cells from oxidative stress. This activity is beneficial in preventing oxidative damage to biomolecules and is relevant in the context of diseases where oxidative stress plays a role .

作用机制

未来方向

Benzimidazole derivatives are a focus of research due to their wide range of biological activities. Scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . These compounds could potentially be used as single drugs with improved safety .

属性

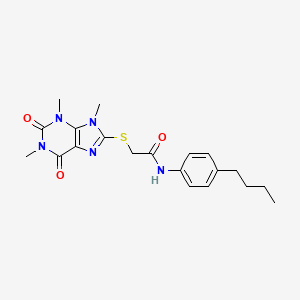

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(14-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-19-5-8-23(32-2)24(13-19)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAKQNNQUGCHEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

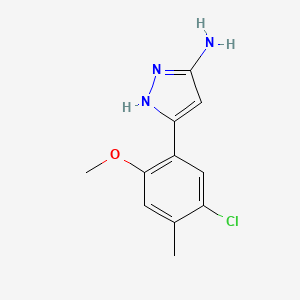

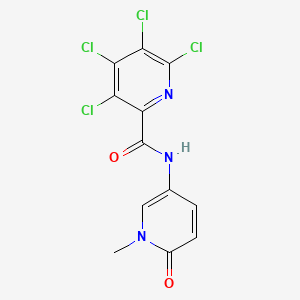

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)

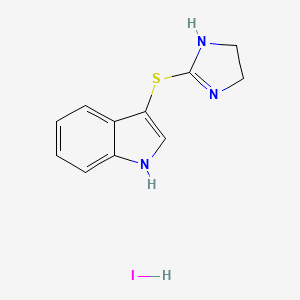

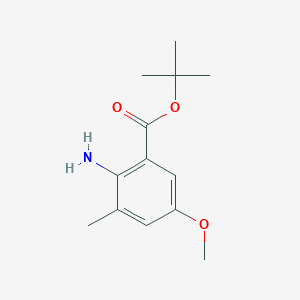

![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)

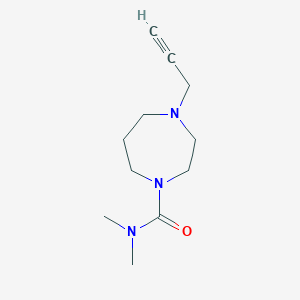

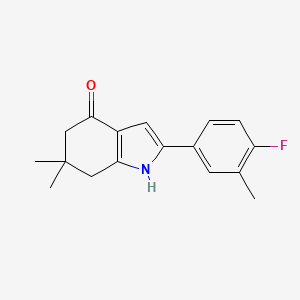

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)

![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)